N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclobutyl group at the 5-position and a 3,4,5-trimethoxybenzamide moiety at the 2-position. Its molecular weight is approximately 342.39 g/mol.
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H19N3O4S/c1-21-11-7-10(8-12(22-2)13(11)23-3)14(20)17-16-19-18-15(24-16)9-5-4-6-9/h7-9H,4-6H2,1-3H3,(H,17,19,20) |
InChI Key |
RNYOMGXRHOUAEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclobutylamine with thiosemicarbazide under acidic conditions to form the intermediate 5-cyclobutyl-1,3,4-thiadiazole.
Coupling with Trimethoxybenzoyl Chloride: The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy groups or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various temperatures and solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted benzamides or thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis and protein function.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Thiadiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases.
Anticancer Potential
The anticancer properties of thiadiazole derivatives are another area of interest. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound could be developed as a chemotherapeutic agent.
Agricultural Science
Pesticidal Activity
The compound's structure lends itself to applications in agricultural science as a potential pesticide. Research has shown that thiadiazole-based compounds can act as effective fungicides and insecticides. The mechanism often involves disrupting metabolic pathways in pests or pathogens, leading to their death or inhibition of growth.
Plant Growth Regulation
Additionally, some studies suggest that this compound may enhance plant growth by acting as a plant growth regulator. It could potentially promote root development and increase resistance to environmental stresses such as drought.
Material Science
Polymer Chemistry
In material science, the compound has potential applications in the synthesis of novel polymers. The incorporation of thiadiazole into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials with specific functionalities such as conductivity or photostability.
Case Studies
Mechanism of Action
The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a bacterial pathway, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness arises from the synergistic combination of its substituents. Key comparisons include:
Table 1: Substituent Variations in Thiadiazole-Based Analogs
| Compound Name | Thiadiazole Substituent | Benzamide Substituents | Key Structural Differences |
|---|---|---|---|
| N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | Cyclobutyl | 3,4,5-Trimethoxy | Reference compound |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzamide | Methyl | Unsubstituted benzamide | Smaller alkyl group; fewer methoxy groups → Reduced lipophilicity and target affinity |
| N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | 2-Chlorobenzylsulfonyl | 3,4,5-Trimethoxy | Sulfonyl group enhances electrophilicity; chlorobenzyl adds steric bulk |
| N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | 2-Chlorophenyl | 3,4,5-Trimethoxy | Aromatic substituent → Potential for π-π stacking; lacks cyclobutyl’s conformational flexibility |
Antimicrobial Activity
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzamide: Exhibits moderate antimicrobial activity, likely due to the unoptimized benzamide moiety .
- Target Compound : The 3,4,5-trimethoxybenzamide group may enhance membrane penetration, but specific antimicrobial data are pending .
Anti-inflammatory and Anticancer Potential
- N-(5-cyclopropyl-1,3-thiadiazol-2-yl)-4-methoxybenzamide : Shows anti-inflammatory activity, possibly due to the cyclopropane ring’s strain-induced reactivity .
- N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide : Demonstrates cytotoxicity against breast and lung cancer cells via apoptosis induction, suggesting bulky substituents enhance anticancer effects .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3,4,5-trimethoxybenzamide moiety increases logP values, favoring blood-brain barrier penetration compared to analogs with fewer methoxy groups (e.g., N-[5-(phenyl)-1,3,4-thiadiazol-2-yl]-3-hydroxybenzamide) .
- Solubility : Cyclobutyl’s moderate hydrophobicity may improve aqueous solubility relative to highly lipophilic analogs like N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide .
Biological Activity
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a trimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 284.35 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₃S |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 56882-73-6 |
Anticancer Activity
Research has shown that compounds containing the 1,3,4-thiadiazole structure exhibit promising anticancer properties. A study highlighted that derivatives of thiadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported in the low micromolar range.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a spectrum of pathogens. Thiadiazole derivatives have been documented to possess antibacterial and antifungal activities.
Table 2: Antimicrobial Activity
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective antifungal |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property suggests potential therapeutic applications in treating inflammatory diseases.
The mechanism involves modulation of signaling pathways related to inflammation. Studies indicate that thiadiazole derivatives can downregulate NF-kB activation, leading to reduced expression of inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
